

Application Note: Phosphoglycerate Mutase (PGAM) Activity Assay in Cell Lysates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pgaan*

Cat. No.: B034372

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphoglycerate mutase (PGAM) is a key enzyme in the glycolytic pathway, catalyzing the reversible isomerization of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).^{[1][2]} Upregulation of PGAM has been observed in various human cancers, where it plays a crucial role in regulating glycolysis and promoting cancer cell proliferation.^{[1][2]} This makes PGAM an attractive therapeutic target for anti-cancer drug development.^{[1][2]} This application note provides detailed protocols for measuring PGAM enzymatic activity in cell lysates using two common methods: a commercial colorimetric/fluorometric assay kit and a classic spectrophotometric assay coupled to lactate dehydrogenase.

Assay Principle

The most common method for determining PGAM activity involves a coupled enzymatic reaction.

- Colorimetric/Fluorometric Assay: Active PGAM in the sample converts 3-PG to 2-PG. A series of subsequent enzymatic reactions generates an intermediate product that reacts with a probe to produce a stable colorimetric (absorbance at ~570 nm) or fluorometric (excitation/emission at ~535/587 nm) signal.^{[1][2][3]} The signal intensity is directly proportional to the PGAM activity in the sample.

- Spectrophotometric Assay: The conversion of 3-PG to 2-PG is coupled to the sequential reactions catalyzed by enolase, pyruvate kinase (PK), and lactate dehydrogenase (LDH). The final step involves the oxidation of NADH to NAD⁺, which leads to a decrease in absorbance at 340 nm.[4][5][6] The rate of decrease in absorbance is proportional to the PGAM activity.

Experimental Protocols

Method 1: Colorimetric/Fluorometric Assay Using a Commercial Kit

This protocol is based on commercially available kits and provides a rapid and sensitive method for detecting PGAM activity.[1][2][3]

1. Materials

- PGAM Activity Assay Kit (containing Assay Buffer, Lysis Buffer, Substrate, Cofactor, Converter, Developer, Probe, and a 2-PG Standard)[1]
- 96-well clear, flat-bottom microplate[1]
- Microplate reader capable of measuring absorbance at 570 nm and fluorescence at Ex/Em = 535/587 nm
- Ice
- Microcentrifuge
- Pipettes and pipette tips
- Deionized water

2. Cell Lysate Preparation

- Collect cells (adherent or suspension) by centrifugation. For adherent cells, scrape them in cold PBS.
- Wash the cell pellet with ice-cold PBS.

- Resuspend approximately 1×10^6 cells in 200 μL of ice-cold PGAM Lysis Buffer.[1][3]
- Homogenize the cells by incubating on ice for 10 minutes.[1]
- Centrifuge the lysate at 10,000 $\times g$ for 10 minutes at 4°C to pellet cellular debris.[1][3]
- Transfer the supernatant (cell lysate) to a new, pre-chilled tube. Keep on ice.
- Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

3. Assay Procedure

- Standard Curve Preparation: Prepare a 2-PG standard curve according to the kit manufacturer's instructions. For a colorimetric assay, this typically involves generating standards from 0 to 10 nmol/well.[3]
- Sample Preparation: Add 1-50 μL of cell lysate to two wells of a 96-well plate, one designated as "Sample" and the other as "Sample Background Control".[1][3] Adjust the volume in each well to 50 μL with PGAM Assay Buffer.[1][3]
- Reaction Mix Preparation: Prepare a Reaction Mix for the samples and a Background Control Mix (without the PGAM substrate) for the background control wells, as per the kit's protocol.[3]
- Reaction Initiation: Add 50 μL of the appropriate Reaction Mix to each well.[1][3] The total reaction volume will be 100 μL .[3]
- Measurement: Immediately begin measuring the absorbance at 570 nm or fluorescence at $\text{Ex/Em} = 535/587$ nm in kinetic mode at 37°C for 20-60 minutes.[1][3]

4. Data Analysis

- Subtract the background control readings from the sample readings.
- Plot the 2-PG standard curve.
- Determine the amount of 2-PG generated by the sample using the standard curve.

- Calculate the PGAM activity using the following formula:

$$\text{PGAM Activity (nmol/min/}\mu\text{L or mU/mL)} = (\text{B} / (\Delta\text{T} * \text{V})) * \text{D}$$

Where:

- B is the amount of 2-PG from the standard curve (in nmol).
- ΔT is the reaction time (in minutes).
- V is the sample volume added to the well (in μL).
- D is the sample dilution factor.

Method 2: Classic Spectrophotometric Assay

This protocol is a more traditional method that relies on monitoring NADH oxidation.[\[4\]](#)

1. Materials

- Triethanolamine buffer (100 mM, pH 7.6)
- 3-Phosphoglyceric Acid (3-PGA) solution (200 mM)[\[4\]](#)
- Adenosine 5'-diphosphate (ADP) solution (21 mM)[\[4\]](#)
- 2,3-Diphospho-D-Glyceric Acid (DPGA) solution (40 mM)
- β -Nicotinamide adenine dinucleotide, reduced form (β -NADH) solution (4.5 mM)[\[4\]](#)
- Magnesium sulfate (MgSO_4) solution (75 mM)[\[4\]](#)
- Potassium chloride (KCl) solution (2 M)[\[4\]](#)
- Pyruvate Kinase (PK)
- L-Lactic Dehydrogenase (LDH)
- Enolase

- UV-transparent 96-well plate or cuvettes
- Spectrophotometer capable of measuring absorbance at 340 nm

2. Cell Lysate Preparation

Prepare cell lysates as described in Method 1, Section 2. The lysis buffer should be compatible with enzymatic assays (e.g., a buffer without strong detergents or high salt concentrations).

3. Assay Procedure

- Reaction Mixture Preparation: Prepare a master mix containing the following reagents in their final assay concentrations (see table below).
- Reaction Initiation: Add the cell lysate (containing PGAM) to the reaction mixture to initiate the reaction.
- Measurement: Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) for several minutes.

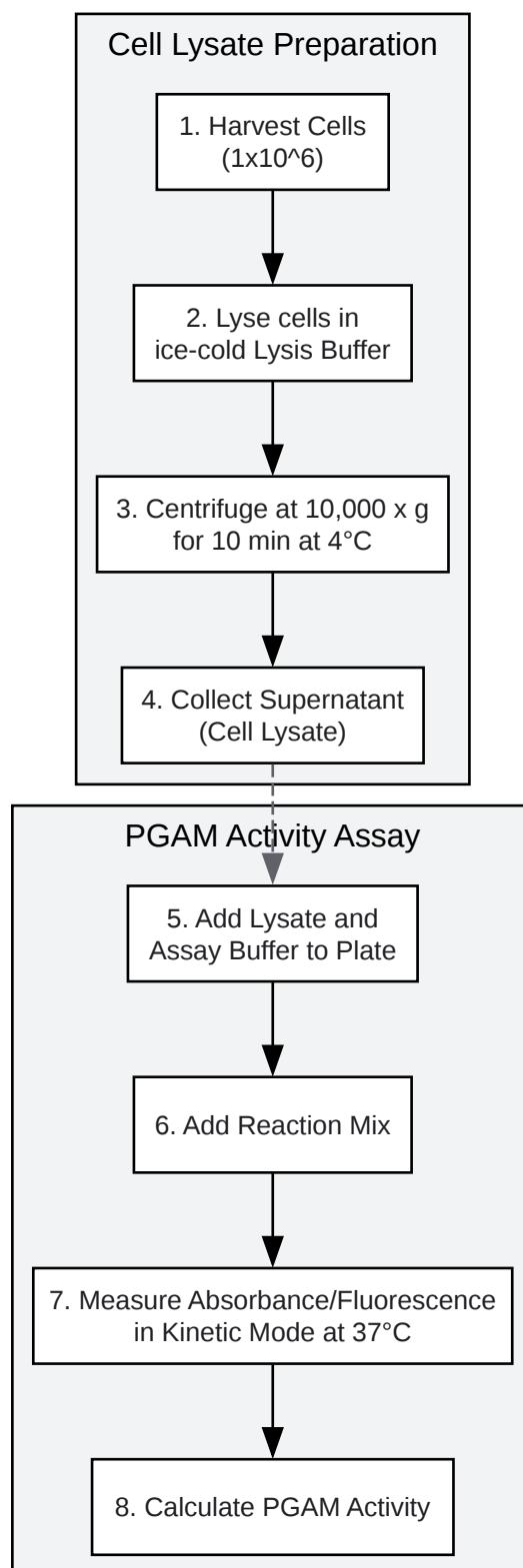
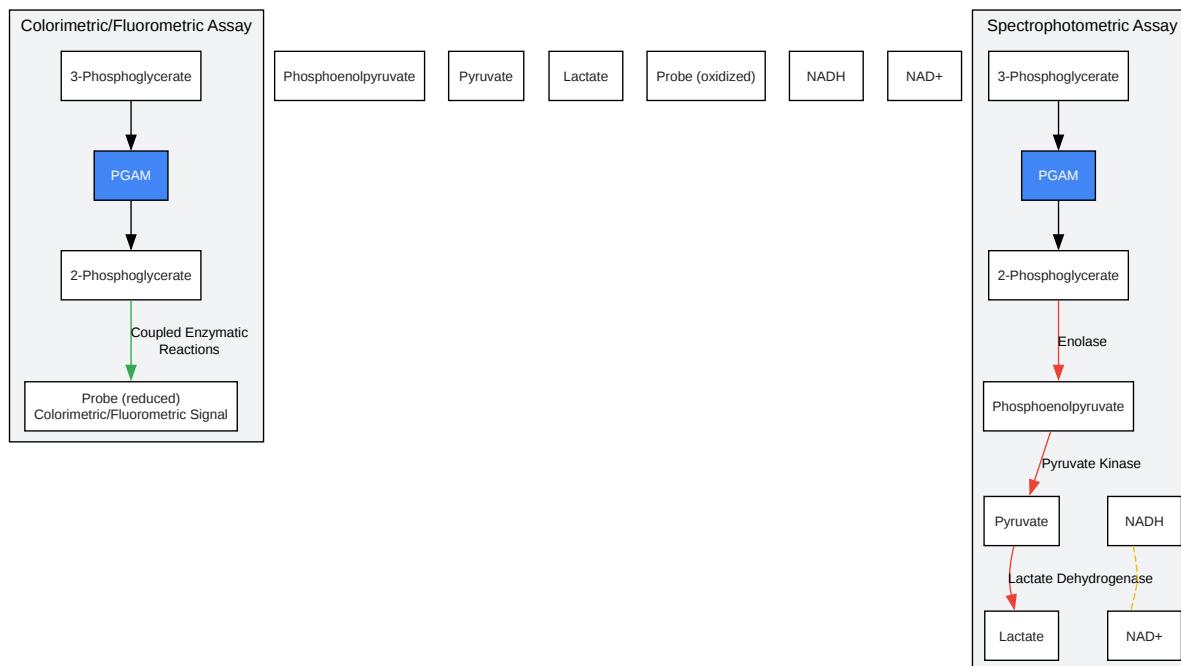

Data Presentation

Table 1: Reagent Concentrations for Spectrophotometric PGAM Assay


Reagent	Final Concentration
Triethanolamine	79 mM
3-Phosphoglyceric Acid	6.6 mM
Adenosine 5'-diphosphate	0.70 mM
2,3-Diphospho-D-Glyceric Acid	1.3 mM
β -NADH	0.15 mM
Magnesium Sulfate	2.5 mM
Potassium Chloride	99 mM
Pyruvate Kinase	~14 units/mL
L-Lactic Dehydrogenase	~20 units/mL
Enolase	~3 units/mL

Note: The final concentrations are based on the Sigma-Aldrich protocol.[\[4\]](#)

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for PGAM Activity Assay in Cell Lysates.

[Click to download full resolution via product page](#)

Caption: Principle of PGAM Activity Assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. merckmillipore.com [merckmillipore.com]
- 2. 亞旭生物科技 [abscience.com.tw]
- 3. abcam.com [abcam.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Phosphoglycerate Mutase (PGAM) Activity Assay in Cell Lysates]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b034372#pgam-activity-assay-protocol-for-cell-lysates\]](https://www.benchchem.com/product/b034372#pgam-activity-assay-protocol-for-cell-lysates)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

